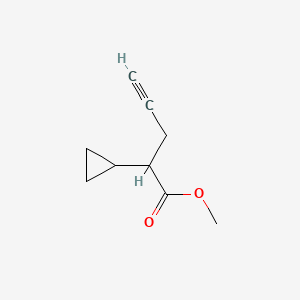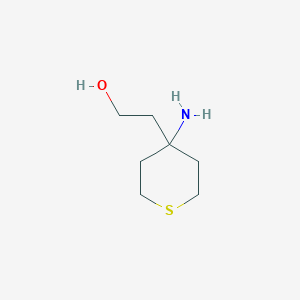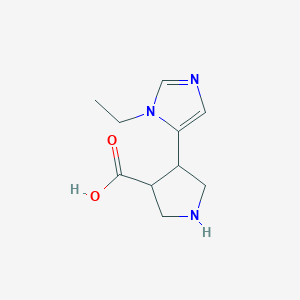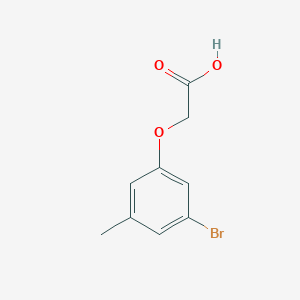
2-(3-Bromo-5-methylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-5-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety. Phenoxyacetic acids are known for their diverse applications, particularly in the field of herbicides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylphenoxy)acetic acid typically involves the reaction of 3-bromo-5-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and generate the phenoxide ion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl group attached to the phenoxy ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-5-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth regulation due to its structural similarity to auxins.
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound mimics the action of natural plant hormones known as auxins. By binding to auxin receptors, it induces uncontrolled growth in plants, leading to their death. This selective action makes it effective in controlling broad-leaf weeds without harming monocotyledonous crops.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Comparison
2-(3-Bromo-5-methylphenoxy)acetic acid is unique due to the presence of a bromine atom and a methyl group on the phenoxy ring. This structural variation can influence its reactivity and biological activity compared to other phenoxyacetic acids. For instance, the bromine atom can participate in additional substitution reactions, providing a pathway to synthesize novel derivatives with potentially enhanced herbicidal properties.
Eigenschaften
CAS-Nummer |
7507-36-0 |
|---|---|
Molekularformel |
C9H9BrO3 |
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
2-(3-bromo-5-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-6-2-7(10)4-8(3-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
DENHCCTWBMAPQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


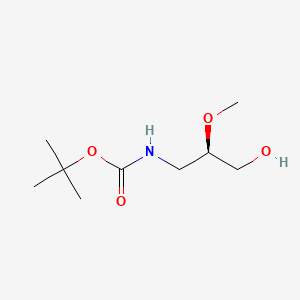
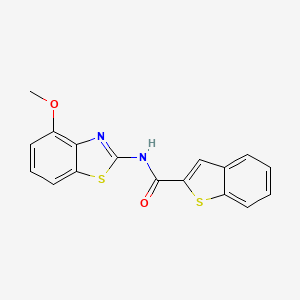
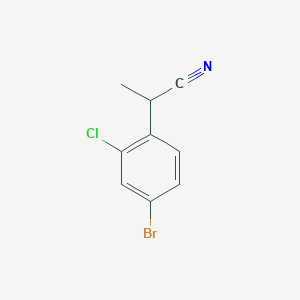
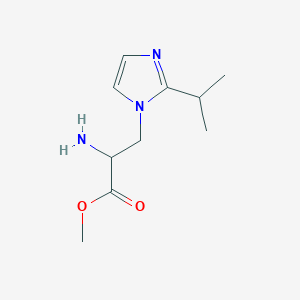

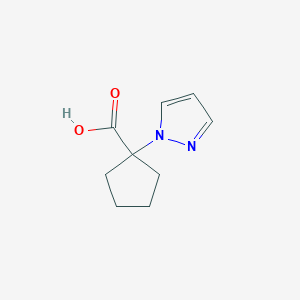

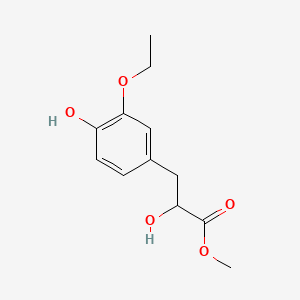

![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
